N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine
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Overview
Description
N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C10H21NO2S and a molecular weight of 219.34 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclohexane ring substituted with a methyl group, a propane-2-sulfonyl group, and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of cyclohexanone with N-methylamine, followed by sulfonylation with propane-2-sulfonyl chloride under basic conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug development for treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine: Unique due to its specific substitution pattern on the cyclohexane ring.
Sulfonamides: Compounds with similar sulfonyl groups but different amine substitutions.
Sulfonimidates: Sulfur-containing compounds with similar reactivity but different structural features.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring, a sulfonyl group, and an amine group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H21NO2S |
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Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-methyl-3-propan-2-ylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-8(2)14(12,13)10-6-4-5-9(7-10)11-3/h8-11H,4-7H2,1-3H3 |
InChI Key |
ZSOWRPZFHZCKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCCC(C1)NC |
Origin of Product |
United States |
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